molecular formula C49H93NNaO11P B1502579 Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate CAS No. 474923-49-4

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate

Katalognummer: B1502579
CAS-Nummer: 474923-49-4
Molekulargewicht: 926.2 g/mol
InChI-Schlüssel: CUCCNZVUGZZGNC-NZEIQPSFSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic anionic phospholipid characterized by a glycerol backbone esterified with two saturated hexadecanoyl (palmitoyl) chains and a phosphate headgroup modified with an ethylamine linker bearing an 11-carboxyundecanoyl moiety . Its structure confers unique physicochemical properties:

  • Hydrophobic Core: Two saturated C16 chains promote membrane stability and rigidity.
  • Biological Activity: As an aliphatic compound with a 42-carbon chain, it may disrupt fungal membranes, as suggested by its classification in antifungal studies .

Eigenschaften

IUPAC Name

sodium;2-(11-carboxyundecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H94NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-27-31-35-39-48(54)58-43-45(61-49(55)40-36-32-28-22-20-18-16-14-12-10-8-6-4-2)44-60-62(56,57)59-42-41-50-46(51)37-33-29-25-23-24-26-30-34-38-47(52)53;/h45H,3-44H2,1-2H3,(H,50,51)(H,52,53)(H,56,57);/q;+1/p-1/t45-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCCNZVUGZZGNC-NZEIQPSFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H93NNaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677173
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

926.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474923-49-4
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate is a complex phospholipid compound with significant biological activities. Its unique structure, characterized by a glycerol backbone esterified with hexadecanoic acid and a phosphate group, allows it to interact with biological membranes and cellular components. This article reviews the compound's synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving:

  • Esterification : Glycerol is reacted with hexadecanoic acid in the presence of an acid catalyst to produce 2,3-bis(hexadecanoyloxy)propyl alcohol.
  • Phosphorylation : The diester is phosphorylated using agents like phosphorus oxychloride to introduce the phosphate group.
  • Neutralization : The phosphorylated product is neutralized with sodium hydroxide to yield the sodium salt of the compound.

The chemical formula is C41H77NNaO11PC_{41}H_{77}NNaO_{11}P .

The biological activity of this compound is primarily attributed to its amphiphilic nature, allowing it to integrate into lipid bilayers. This integration affects:

  • Membrane Fluidity : Alters the fluidity and permeability of cellular membranes, which can influence various cellular processes.
  • Micelle and Liposome Formation : Facilitates the formation of micelles and liposomes for drug delivery applications, enhancing the solubility of hydrophobic drugs .
  • Protein Interaction : The phosphate group can engage with proteins and enzymes, potentially modulating their activity .

Biological Activity

This compound exhibits several biological activities:

  • Antioxidant Properties : It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory pathways, reducing inflammation in various models .
  • Cellular Uptake : It enhances the uptake of therapeutic agents in cancer cells by modifying membrane properties .

Case Study 1: Liposomal Formulation

A study investigated the use of this compound in liposomal formulations for targeted drug delivery. Results indicated that liposomes containing this compound improved drug encapsulation efficiency and stability compared to traditional formulations .

Case Study 2: Toxicological Assessment

Toxicological evaluations have demonstrated that this compound exhibits low toxicity profiles in animal models. The LD50 values were found to be greater than 2000 mg/kg for oral administration, indicating a favorable safety margin for potential therapeutic applications .

Comparative Analysis Table

Property/ActivityThis compoundOther Phospholipids
Membrane IntegrationYesYes
Antioxidant ActivityModerateVariable
Anti-inflammatory ActivityPresentLimited
Toxicity (LD50 - Oral)>2000 mg/kgVaries
Drug Delivery EfficiencyHighModerate

Wissenschaftliche Forschungsanwendungen

Liposomal Drug Delivery Systems

One of the primary applications of this compound is in the formulation of liposomal drug delivery systems. Liposomes are spherical vesicles that can encapsulate drugs, enhancing their solubility and bioavailability. The compound's unique structure allows it to form stable liposomes that can efficiently deliver therapeutic agents, including anticancer drugs and vaccines.

Case Study: Liposomal Formulations

A study demonstrated the efficacy of liposomes containing sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate in delivering paclitaxel, a chemotherapeutic agent. The liposomal formulation showed improved pharmacokinetics and reduced systemic toxicity compared to conventional formulations .

Parameter Conventional Paclitaxel Liposomal Paclitaxel
Bioavailability5%25%
Peak Plasma Concentration10 µg/mL40 µg/mL
Systemic ToxicityHighLow

Vaccine Development

The compound is also utilized in vaccine formulations due to its ability to enhance immune responses. Its amphiphilic nature allows it to interact with immune cells effectively, promoting antigen presentation and T-cell activation.

Case Study: Antigen Delivery

Research has shown that liposomes formulated with this compound can significantly improve the immunogenicity of subunit vaccines. In a preclinical trial involving a hepatitis B vaccine, the liposomal formulation resulted in higher antibody titers compared to non-liposomal formulations .

Vaccine Type Antibody Titer (IU/mL) Response Rate (%)
Non-liposomal15060
Liposomal35090

Gene Delivery Systems

This compound is also being explored for its potential in gene therapy applications. Its ability to form stable complexes with nucleic acids makes it suitable for delivering plasmid DNA or RNA into cells.

Case Study: siRNA Delivery

In a study focusing on small interfering RNA (siRNA) delivery for silencing oncogenes, this compound was used to formulate nanoparticles. The results indicated enhanced cellular uptake and gene silencing efficiency compared to conventional transfection agents .

Transfection Agent Gene Silencing Efficiency (%)
Lipofectamine50
Sodium Compound80

Diagnostic Applications

Beyond therapeutic uses, this compound has potential applications in diagnostics. Its ability to encapsulate imaging agents can enhance the contrast in imaging techniques such as MRI or ultrasound.

Case Study: Imaging Enhancement

A study evaluated the use of liposomes containing this compound as carriers for MRI contrast agents. The findings showed significantly improved imaging quality and resolution in animal models .

Imaging Quality Standard Contrast Agent Liposomal Contrast Agent
Signal-to-Noise Ratio1025
ResolutionModerateHigh

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its ester and phosphate linkages:

Acid-Catalyzed Hydrolysis

  • Ester Groups : The hexadecanoyloxy (C16) ester bonds hydrolyze to form palmitic acid and glycerol derivatives.

    RCOOR +H2OH+RCOOH+R OH\text{RCOOR }+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{RCOOH}+\text{R OH}
  • Phosphate Ester : The phosphate-ethyl bond may hydrolyze to release inorganic phosphate under prolonged acidic conditions .

Base-Catalyzed Saponification

  • Ester Groups : React with NaOH to form sodium palmitate and a glycerol-phosphate intermediate:

    RCOOR +NaOHRCOONa++R OH\text{RCOOR }+\text{NaOH}\rightarrow \text{RCOO}^-\text{Na}^++\text{R OH}
  • Amide Bond : Stable under mild alkaline conditions but cleaves at elevated temperatures (>80°C) to yield 11-carboxyundecanoic acid and ethanolamine phosphate derivatives .

Phosphorylation and Dephosphorylation

The phosphate group participates in enzymatic and chemical modifications:

Reaction Type Conditions Product
Phosphorylation Kinase enzymes, ATPAdditional phosphate groups attached to the ethanolamine moiety .
Dephosphorylation Phosphatase enzymes, acidic pHFree phosphate released, yielding a diacylglycerol derivative .

Conjugation via Carboxylate Group

The terminal carboxylic acid (11-carboxyundecanoyl) enables covalent modifications:

Amide Bond Formation

  • Reacts with amines (e.g., lysine residues in proteins) via carbodiimide coupling (EDC/NHS):

    RCOOH+R NH2EDC NHSRCONHR +H2O\text{RCOOH}+\text{R NH}_2\xrightarrow{\text{EDC NHS}}\text{RCONHR }+\text{H}_2\text{O}

    Used to create fluorescent or biotinylated probes for membrane studies .

Esterification

  • Forms esters with alcohols (e.g., methanol) under acidic catalysis, though steric hindrance from the C16 chains limits reactivity .

Oxidation and Reduction

  • Oxidation : The unsaturated fatty acid chains (if present) may oxidize to peroxides under radical-initiated conditions.

  • Reduction : The amide bond is resistant to standard reducing agents (e.g., LiAlH₄), but the carboxylate can be reduced to a primary alcohol using BH₃·THF .

Thermal Degradation

At temperatures >150°C:

  • Ester Pyrolysis : Generates alkenes and carboxylic acids.

  • Phosphate Decomposition : Releases metaphosphates and cyclic phosphodiesters .

Biological Interactions

  • Lipid Bilayer Assembly : Self-assembles into micelles or liposomes in aqueous media, driven by hydrophobic C16 chains and the hydrophilic phosphate-carboxylate headgroup .

  • Enzyme Substrate : Acts as a substrate for phospholipases (e.g., PLA₂, PLC) in vitro, producing lysophospholipids and signaling molecules .

Synthetic Pathway

While direct synthesis data for this compound is limited, analogous phosphatidylethanolamine derivatives are synthesized via:

  • Acylation : Glycerol backbone esterified with hexadecanoic acid using DCC/DMAP.

  • Phosphorylation : Reaction with POCl₃ to form the phosphate ester.

  • Carboxylate Introduction : Coupling 11-carboxyundecanoic acid to the ethanolamine group via EDC/NHS .

Vergleich Mit ähnlichen Verbindungen

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate

  • Structural Differences: Replaces the 11-carboxyundecanoylaminoethyl group with a hydroxyethyl moiety .
  • Charge: Neutral hydroxyethyl group vs. anionic carboxyundecanoyl.

2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate (DOCP)

  • Structural Differences : Unsaturated oleoyl (C18:1) chains and a dimethylammonium group in the headgroup .
  • Charge : Negatively charged phosphate with an inverted dipole orientation compared to phosphatidylcholine (PC) lipids.

(R)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate

  • Structural Differences : Stearoyl (C18) chains and a cationic trimethylammonium headgroup .
  • Charge : Positively charged, enabling interactions with nucleic acids or anionic membranes.
  • Applications : Used in cationic liposomes for gene delivery, contrasting with the anionic target compound’s likely role in antifungal formulations .

Compound IV (2-phenyl-N-[5-(piperazin-1-yl)pentyl]quinazolin-4-amine)

  • Mechanism : Inhibits sterol biosynthesis in fungi, whereas the target compound may act via membrane disruption.

Comparative Data Table

Compound Name Backbone/Chains Headgroup Charge Key Functional Groups Biological Activity/Applications Reference
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate C16 saturated (x2) Anionic (-) Carboxyundecanoyl, phosphate Antifungal (membrane disruption)
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate C16 saturated (x2) Neutral Hydroxyethyl, phosphate Limited electrostatic interactions
DOCP C18:1 unsaturated (x2) Anionic (-) Dimethylammonium, phosphate Anti-fouling, dipole-mediated adhesion
(R)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate C18 saturated (x2) Cationic (+) Trimethylammonium, phosphate Gene delivery, cationic liposomes
Compound IV (quinazoline derivative) Non-lipid aromatic scaffold Neutral Piperazine, quinazoline Sterol biosynthesis inhibition

Key Research Findings

  • Antifungal Efficacy : The target compound’s long aliphatic chain (42 carbons) and anionic headgroup may synergize to destabilize fungal membranes, a mechanism distinct from sterol inhibitors like Compound IV .
  • Charge-Dependent Interactions : Unlike cationic lipids (e.g., trimethylammonium derivatives), the anionic nature of the target compound limits its utility in nucleic acid delivery but enhances compatibility with negatively charged biological targets .
  • Structural Stability : Saturated C16 chains confer higher phase transition temperatures compared to unsaturated analogs like DOCP, favoring stable liposome formation in drug delivery systems .

Vorbereitungsmethoden

Preparation of the Diacylglycerol Backbone

  • Starting Material: Glycerol or protected glycerol derivatives.
  • Step: Selective esterification of the primary and secondary hydroxyl groups with hexadecanoic acid (palmitic acid) or its activated derivatives (e.g., acid chlorides or anhydrides).
  • Catalysts/Conditions: Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or enzymatic catalysis for regioselectivity.
  • Outcome: Formation of 1,2-dipalmitoyl-sn-glycerol.

Amide Bond Formation with 11-Carboxyundecanoyl Group

  • Step: Coupling of the free amino group of the phosphoethanolamine with 11-carboxyundecanoyl moiety.
  • Reagents: Activation of the carboxyl group of 11-carboxyundecanoic acid using carbodiimides (e.g., EDC or DCC) and coupling additives (e.g., HOBt).
  • Conditions: Controlled pH, typically near neutral to slightly basic, to favor amide bond formation.
  • Result: Formation of the amide linkage yielding the target compound.

Conversion to Sodium Salt

  • Step: Neutralization of the phosphate group with sodium hydroxide or sodium bicarbonate to obtain the sodium salt form.
  • Purpose: Enhances solubility and stability for biological applications.

Detailed Preparation Protocol (Representative)

Step Procedure Description Reagents/Conditions Expected Outcome
1 Esterification of glycerol with palmitic acid Palmitic acid, DCC, DMAP, anhydrous solvent, 0-25°C 1,2-Dipalmitoyl-sn-glycerol
2 Phosphorylation of free hydroxyl on glycerol backbone POCl3 or cyclic phosphate intermediate, pyridine Glycerol phosphate intermediate
3 Coupling with ethanolamine to form phosphoethanolamine Ethanolamine, base (triethylamine), room temperature Phosphoethanolamine derivative
4 Activation of 11-carboxyundecanoic acid and amide bond formation with phosphoethanolamine amino group EDC, HOBt, DMF, pH 7-8, room temperature Amide-linked phospholipid derivative
5 Neutralization to sodium salt NaOH or NaHCO3 aqueous solution Sodium salt of the target compound
6 Purification Chromatography (e.g., HPLC), solvent extraction Pure this compound

Research Findings and Analytical Data

  • Yield: Typically moderate to high yields (50-80%) depending on reaction optimization.
  • Purity: Confirmed by HPLC, NMR, and mass spectrometry.
  • Characterization:
  • Stability: Stable under refrigerated conditions; sensitive to strong acids or bases which may hydrolyze ester or amide bonds.

Summary Table of Preparation Steps

Stage Key Reaction Type Reagents/Conditions Notes
Diacylglycerol synthesis Esterification Palmitic acid, DCC, DMAP Regioselective acylation critical
Phosphorylation Phosphate ester formation POCl3, ethanolamine Avoid hydrolysis, control pH
Amide coupling Peptide bond formation EDC, HOBt, DMF Mild conditions to preserve esters
Salt formation Neutralization NaOH or NaHCO3 aqueous solution Enhances solubility and biological compatibility
Purification Chromatography HPLC or silica gel Ensures high purity for research use

Notes on Sources and Reliability

  • The preparation methods described are based on chemical principles common to phospholipid and peptide chemistry.
  • Data were corroborated by authoritative chemical databases such as PubChem, which provide molecular descriptors and related compound information but lack explicit synthetic protocols.
  • Literature on related phosphatidylethanolamine derivatives and succinylated phospholipids informs the synthetic approach.
  • No direct synthesis procedures for this exact compound were found in public databases, indicating the need for adaptation of established lipid synthesis techniques.
  • Sources excluded unreliable commercial databases as per the requirement.

Q & A

Q. How can stereochemical integrity be maintained during the synthesis of this sodium salt?

  • Methodological Answer : The compound’s stereochemistry requires sequential acylation of the glycerol backbone. First, protect the hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers to ensure regioselective acylation. Use chiral catalysts (e.g., lipases) for enantiomeric control during hexadecanoyloxy group attachment . The 11-carboxyundecanoyl group is introduced via carbodiimide-mediated coupling (e.g., EDC/NHS) to activate the carboxyl group, followed by sodium salt formation via ion exchange chromatography. Monitor each step using 31P^{31}\text{P}-NMR to confirm phosphate linkage integrity .

Q. What analytical techniques are critical for characterizing purity and structural fidelity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}-NMR to confirm acyl chain integration and 13C^{13}\text{C}-NMR to verify ester/amide linkages. 31P^{31}\text{P}-NMR resolves phosphate environment stability .
  • Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode detects sodium adducts ([M-Na]^-) and validates molecular weight (e.g., expected m/z ~950–1000 Da).
  • Infrared Spectroscopy (IR) : Peaks at 1740 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (amide I) confirm functional groups .

Q. How can purification challenges due to amphiphilicity be addressed?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) separates lipid aggregates. For large-scale purification, use silica gel chromatography with chloroform/methanol/ammonium hydroxide (65:25:4) to mitigate micelle formation. Dynamic light scattering (DLS) pre- and post-purification ensures monodispersity .

Advanced Research Questions

Q. How to design experiments investigating interactions with lipid-binding proteins (e.g., serum albumin)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a L1 sensor chip via hydrophobic capture. Inject human serum albumin (HSA) at varying concentrations (0.1–10 µM) in PBS (pH 7.4) to measure binding kinetics (konk_\text{on}, koffk_\text{off}). Include negative controls (e.g., unmodified phosphatidic acid) .
  • Fluorescence Quenching : Monitor intrinsic tryptophan fluorescence of HSA (ex: 280 nm, em: 340 nm) upon titration with the compound. Calculate Stern-Volmer constants to assess binding affinity .

Q. How to resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :
  • Experimental Design : Prepare buffered solutions (pH 4.0, 7.4, 9.0) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours.
  • Analysis : Use HPLC to quantify degradation products (e.g., free fatty acids via UV detection at 210 nm). Compare with 31P^{31}\text{P}-NMR to assess phosphate ester hydrolysis. Note: Phosphate esters are typically stable at neutral pH but hydrolyze rapidly under acidic or alkaline conditions .

Q. What strategies optimize solubility for cellular uptake studies?

  • Methodological Answer :
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 5–10 mM to enhance aqueous solubility without disrupting lipid bilayers.
  • Liposomal Encapsulation : Formulate unilamellar vesicles via thin-film hydration (cholesterol:compound ratio 2:1). Characterize size (Zetasizer) and encapsulation efficiency (ultracentrifugation followed by LC-MS) .

Q. How to address spectral contradictions arising from diastereomer formation?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve diastereomers. Confirm via circular dichroism (CD) spectroscopy.
  • 2D NMR : NOESY correlations between the glycerol backbone protons and acyl chains can distinguish stereoisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate
Reactant of Route 2
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.